molecular formula C7H8FNO2 B15222386 2-Fluoro-3,4-dimethoxypyridine

2-Fluoro-3,4-dimethoxypyridine

Cat. No.: B15222386
M. Wt: 157.14 g/mol
InChI Key: FZEATTGQUHEFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3,4-dimethoxypyridine ( 1228897-86-6) is a high-purity fluorinated pyridine derivative intended for use as a key advanced intermediate in research and development. Its molecular formula is C7H8FNO2, and it has a molecular weight of 157.140 g/mol . This compound is part of the important class of fluorinated pyridines, where the unique properties of the fluorine atom and the pyridine ring system can impart significant changes to a molecule's physical-chemical characteristics, biological activity, and metabolic stability . Researchers utilize this scaffold in the synthesis of novel active ingredients. The specific substitution pattern of the fluorine atom at the 2-position and methoxy groups at the 3,4-positions makes it a versatile precursor for constructing more complex molecules targeting various therapeutic areas and agrochemical applications, consistent with the trends observed in trifluoromethylpyridine chemistry . Fluorinated pyridines are fundamental ingredients in developing modern agrochemicals and pharmaceuticals, with many compounds containing this substructure undergoing clinical trials . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

2-fluoro-3,4-dimethoxypyridine

InChI

InChI=1S/C7H8FNO2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3

InChI Key

FZEATTGQUHEFPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)F)OC

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 3,4 Dimethoxypyridine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring System

The electron-deficient nature of the pyridine ring, exacerbated by the presence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack. This reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups.

Displacement of the Fluorine Atom

The fluorine atom at the C-2 position of 2-Fluoro-3,4-dimethoxypyridine is the primary site for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing inductive effect of the fluorine atom, coupled with the activating effect of the ring nitrogen, makes the C-2 carbon highly electrophilic. Nucleophiles readily attack this position, leading to the displacement of the fluoride (B91410) ion, which is a good leaving group. This reaction is a versatile method for introducing various substituents at the 2-position.

The general mechanism for SNAr at the 2-position involves the formation of a stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which significantly stabilizes the transition state and facilitates the reaction. stackexchange.comyoutube.com

Reactivity at Other Ring Positions

While the C-2 position is the most activated site for SNAr, reactivity at other positions on the pyridine ring is also possible, albeit generally less favored. The electron-donating methoxy (B1213986) groups at the C-3 and C-4 positions tend to disfavor nucleophilic attack at these and adjacent positions by increasing the electron density of the ring. However, under forcing conditions or with highly reactive nucleophiles, substitution at other positions might be observed. The regioselectivity of such reactions would be dictated by a complex interplay of electronic and steric factors.

Electrophilic Aromatic Substitution and Functionalization

In contrast to its high reactivity towards nucleophiles, the pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS). youtube.com The lone pair of electrons on the nitrogen atom can be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring towards electrophilic attack.

For this compound, the presence of the electron-withdrawing fluorine atom further deactivates the ring. However, the two electron-donating methoxy groups at C-3 and C-4 can partially counteract this deactivation and direct incoming electrophiles. In general, electrophilic substitution on the pyridine ring, when it does occur, is favored at the C-3 and C-5 positions, which are meta to the deactivating nitrogen atom. youtube.com The precise outcome of an EAS reaction on this compound would depend on the nature of the electrophile and the reaction conditions.

Functional Group Transformations of Methoxy Moieties

The methoxy groups at the C-3 and C-4 positions of this compound are susceptible to various chemical transformations. Cleavage of the methyl ether to the corresponding hydroxypyridine can be achieved using strong acids such as hydrobromic acid or Lewis acids like boron tribromide. These reactions proceed via protonation or coordination to the oxygen atom of the methoxy group, followed by nucleophilic attack by a halide ion.

Selective demethylation of one of the methoxy groups would be a synthetic challenge, likely requiring carefully controlled reaction conditions or the use of specific reagents that can differentiate between the electronic environments of the C-3 and C-4 positions.

Metalation and Deprotonation Studies of this compound

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy involves the deprotonation of an acidic C-H bond directed by a nearby functional group.

Regioselectivity of Deprotonation

In the case of this compound, several C-H bonds are available for deprotonation. The regioselectivity of this process is governed by the directing ability of the substituents and the kinetic and thermodynamic acidity of the protons. The fluorine atom and the methoxy groups can act as directing metalation groups.

Trapping of Organometallic Intermediates

No specific studies detailing the formation and subsequent trapping of organometallic intermediates derived from this compound were identified.

The generation of organometallic intermediates, such as organolithium or Grignard reagents, is a common strategy in organic synthesis to create carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comlibretexts.org For a substrate like this compound, the formation of an organometallic species would likely involve either metal-halogen exchange or deprotonation at a ring position activated by the substituents. The high electronegativity of the fluorine atom and the directing effects of the methoxy groups would influence the regioselectivity of such reactions.

In a hypothetical scenario, if an organolithium intermediate of this compound were formed, standard trapping experiments would involve quenching the reaction with various electrophiles to confirm its existence and determine its point of attachment on the pyridine ring.

Hypothetical Trapping Experiments:

Trapping Agent (Electrophile)Expected ProductInformation Gained
Deuterium Oxide (D₂O)Deuterated this compoundConfirms the formation and position of the organometallic intermediate.
Carbon Dioxide (CO₂)Carboxylic acid derivative of this compoundProvides a stable derivative for characterization.
Aldehydes/KetonesCorresponding alcohol derivativeDemonstrates the nucleophilic character of the intermediate.
Alkyl HalidesAlkylated this compoundShows the utility of the intermediate in C-C bond formation.

This table is based on general principles of organometallic chemistry and does not represent published data for this compound.

Radical Reaction Pathways

No specific research was found that investigates the radical reaction pathways of this compound.

Radical reactions of aromatic compounds can be initiated by various means, including heat, UV light, or radical initiators. For fluorinated pyridines, radical pathways could potentially lead to substitution or coupling products. The presence of the fluorine atom and methoxy groups would be expected to influence the stability of any radical intermediates and the regioselectivity of the reactions. The detailed mechanism of such hypothetical radical reactions has not been documented for this compound.

Reaction Kinetics and Thermodynamic Studies of Reactivity

No published data on the reaction kinetics or thermodynamic studies of the reactivity of this compound could be located.

Kinetic studies would be essential to understand the rates of reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) of the fluoride. nih.govuit.no Such studies would involve measuring reaction rates under varying conditions of temperature, concentration, and solvent to determine rate laws and activation parameters.

Thermodynamic studies would provide information on the energy changes associated with reactions of this compound, indicating the relative stability of reactants, intermediates, and products. This data is crucial for predicting the feasibility and position of equilibrium for potential reactions. The electronic effects of the fluoro and dimethoxy substituents would significantly impact both the kinetics and thermodynamics of reactions at the pyridine ring. For instance, the electron-withdrawing nature of the fluorine atom is known to activate the ring for nucleophilic attack. nih.govrsc.org

Application of 2 Fluoro 3,4 Dimethoxypyridine As a Key Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The utility of a substituted pyridine (B92270) ring as a scaffold for building more complex heterocyclic systems is a well-established principle in synthetic organic chemistry. The electron-deficient nature of the pyridine ring, further modulated by fluorine and methoxy (B1213986) substituents, would theoretically make 2-Fluoro-3,4-dimethoxypyridine a candidate for various synthetic transformations. However, a detailed search of the literature did not yield specific examples of its use in the following areas.

Sprio- and Fused-Ring System Synthesis

The synthesis of spirocyclic and fused-ring systems is of great interest in medicinal and materials chemistry due to the unique three-dimensional structures and properties these scaffolds provide. Although fluorinated pyridines can be precursors to such complex architectures, dedicated research outlining the successful application of this compound in the synthesis of spiro- or fused-rings is not present in the current body of scientific literature.

Precursor to Advanced Organic Scaffolds in Chemical Research

The functional group combination in this compound suggests its potential as a versatile precursor for a variety of organic scaffolds. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the methoxy groups can be modified or influence the reactivity of the pyridine ring.

Intermediates in Agrochemical Research

The pyridine ring is a core component of many modern herbicides, fungicides, and insecticides. The introduction of fluorine can enhance the efficacy and selectivity of these agrochemicals. agropages.com Despite the general importance of fluorinated pyridines in this sector, there are no specific reports or patents that identify this compound as a key intermediate in the synthesis of any agrochemical products.

Components in Material Science (if applicable to research)

The unique electronic properties of fluorinated aromatic and heterocyclic compounds can be exploited in the design of advanced materials, such as organic light-emitting diodes (OLEDs), polymers, and liquid crystals. However, a thorough search of the material science literature did not reveal any studies where this compound was used as a component or precursor for the synthesis of functional materials.

Role in the Development of Novel Methodologies

The strategic placement of activating and directing groups on the pyridine ring makes this compound a valuable building block in synthetic chemistry. The electron-withdrawing nature of the fluorine atom, combined with the electron-donating effect of the methoxy groups, creates a distinct electronic profile that influences its reactivity.

Catalyst Ligand Precursors

Currently, there is a lack of specific documented instances in the scientific literature of this compound being directly utilized as a precursor for the synthesis of catalyst ligands. The development of novel ligands is a dynamic area of research, and the structural motifs of substituted pyridines are common in various catalytic systems. However, to date, research has not explicitly detailed the conversion of this particular fluorinated pyridine into a ligand for catalytic applications.

Reagent Synthesis

The primary utility of this compound as a reagent lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group, a consequence of the electron-withdrawing character of the pyridine nitrogen and the fluorine atom itself, which stabilizes the Meisenheimer intermediate formed during the substitution process. This reactivity is often superior to that of the analogous chloro-substituted pyridines.

The general principle of this application is the displacement of the fluoride (B91410) ion by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the 2-position of the 3,4-dimethoxypyridine (B108619) core. This strategy is a powerful tool for the synthesis of a wide range of substituted pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

While specific, detailed research findings on reactions starting directly from this compound are not extensively documented in publicly available literature, the established reactivity of 2-fluoropyridines provides a strong basis for its potential applications. The table below illustrates the hypothetical, yet chemically sound, transformations that could be achieved using this compound as a key reagent.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileReagent ExamplePotential Product
Oxygen NucleophileSodium Methoxide (NaOMe)2,3,4-Trimethoxypyridine
Nitrogen NucleophileAmmonia (NH₃)2-Amino-3,4-dimethoxypyridine
Sulfur NucleophileSodium Thiophenoxide (NaSPh)2-(Phenylthio)-3,4-dimethoxypyridine
Carbon NucleophileGrignard Reagent (R-MgBr)2-Alkyl/Aryl-3,4-dimethoxypyridine

These examples showcase the versatility of this compound as a synthetic intermediate. The ability to introduce various substituents at a specific position on the pyridine ring is a critical step in the construction of complex target molecules. The methoxy groups at the 3- and 4-positions can also be further manipulated in subsequent synthetic steps, adding to the compound's utility as a versatile building block.

Derivatization and Structure Reactivity Investigations of 2 Fluoro 3,4 Dimethoxypyridine Analogues

Synthesis of Monofluorinated and Difluorinated Pyridine (B92270) Derivatives

The introduction of fluorine atoms onto the pyridine ring can significantly alter the physicochemical properties of the resulting molecules. The high electronegativity of fluorine can enhance metabolic stability and binding affinity to biological targets. However, the synthesis of fluorinated pyridines, particularly at specific positions, can be challenging due to the electron-deficient nature of the pyridine ring.

Methods for the synthesis of monofluorinated pyridines often involve nucleophilic aromatic substitution (SNAr) reactions where a leaving group, such as a nitro group or a halogen, is displaced by a fluoride (B91410) ion. For instance, the reaction of 2-chloropyridines with a fluoride source can yield 2-fluoropyridines. The reactivity of halopyridines in SNAr reactions is often enhanced by the high electronegativity of fluorine, making the 2-fluoropyridine (B1216828) product itself susceptible to further substitution. nih.gov In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.gov

The synthesis of difluorinated pyridine derivatives can be more complex. One approach involves the dearomatization of a fluoropyridine followed by hydrogenation, which can lead to the formation of all-cis-(multi)fluorinated piperidines. nih.gov Another strategy for introducing fluorine is through C-H activation, where a C-H bond is selectively functionalized. For example, the use of reagents like silver difluoride (AgF₂) has been shown to fluorinate pyridines at the position alpha to the nitrogen. nih.gov

Modifications of Methoxy (B1213986) Groups and their Impact on Reactivity

The methoxy groups at the 3- and 4-positions of the pyridine ring play a crucial role in modulating its electronic properties and reactivity. The oxygen atom of the methoxy group can donate electron density to the ring through resonance, which can influence the regioselectivity of substitution reactions. Conversely, the inductive effect of the electronegative oxygen atom withdraws electron density from the ring. The interplay of these effects can be complex.

Modification of the methoxy groups, for example, by ether cleavage to reveal a hydroxyl group, can dramatically alter the reactivity of the molecule. The resulting hydroxypyridine can then serve as a handle for further functionalization. For instance, the ether cleavage of 4-fluoro-2-methoxypyridine (B1296431) with trimethylsilyl (B98337) iodide has been used to synthesize 4-fluoro-2-pyridone. researchgate.net

The presence of methoxy groups can also direct the position of other reactions. In the context of SNAr reactions on chloropyridines, the presence of a methoxy group can influence the stability of the intermediate Wheland complex, thereby affecting the reaction's regioselectivity. uoanbar.edu.iq

Design and Synthesis of Substituted 2-Fluoro-3,4-dimethoxypyridine Analogues

The design and synthesis of substituted this compound analogues are driven by the desire to create molecules with specific properties. This often involves the introduction of various functional groups at different positions on the pyridine ring. The synthesis of such polysubstituted pyridines can be challenging, but several strategies have been developed.

One common approach is the late-stage functionalization of a pre-existing pyridine core. This can involve a sequence of reactions, such as fluorination followed by nucleophilic aromatic substitution, to introduce a variety of substituents. nih.gov The development of methods for the regioselective metalation of fluoropyridines, followed by reaction with an electrophile, has also enabled the synthesis of a wide range of substituted derivatives. epfl.ch Furthermore, ring-cleavage and remodeling reactions of other heterocyclic systems, such as (aza)indoles, can provide access to highly functionalized pyridines. nih.gov

The following table provides examples of synthetic methodologies used to create substituted pyridine derivatives, which could be adapted for the synthesis of analogues of this compound.

Starting MaterialReagentsProductReference
2-ChloropyridineHydrazide, Acetic Acid (microwave) uoanbar.edu.iqresearchgate.netresearchgate.netTriazolo[4,3-a]pyridine organic-chemistry.org
3-Bromo-4-nitropyridine N-oxideTBAF, Catalytic Hydrogenation3-Fluoro-4-aminopyridine nih.gov
1,2-DihydropyridinesSelectfluor®3-Fluoro-3,6-dihydropyridines nih.gov

Electronic and Steric Effects of Substituents on Pyridine Ring Reactivity

The reactivity of the pyridine ring in this compound analogues is profoundly influenced by the electronic and steric effects of its substituents. The fluorine atom at the 2-position is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. researchgate.net

Substituents at other positions can either enhance or diminish this reactivity. Electron-withdrawing groups, such as nitro or cyano groups, generally increase the rate of nucleophilic aromatic substitution. lumenlearning.com Conversely, electron-donating groups can decrease this reactivity. The position of the substituent is also critical. A substituent at the 4-position primarily exerts an inductive effect, while a substituent at the 3-position can also have a steric influence that may attenuate its electronic effect. researchgate.net

The following table summarizes the general effects of different types of substituents on the reactivity of the pyridine ring towards nucleophiles.

Substituent TypeElectronic EffectImpact on Reactivity Towards Nucleophiles
Electron-withdrawing (e.g., -NO₂, -CN)-I, -MActivating
Electron-donating (e.g., -NH₂, -OH)-I, +MDeactivating (generally)
Halogens (e.g., -F, -Cl)-I, +M (weak)Activating (due to strong inductive withdrawal)
Alkyl groups (e.g., -CH₃)+IWeakly deactivating

Strategic Introduction of Additional Functional Groups

The strategic introduction of additional functional groups onto the this compound scaffold is a powerful tool for modulating its properties. These functional groups can serve various purposes, such as providing sites for further chemical modification, influencing biological activity, or altering the material properties of the molecule.

For example, the introduction of an amino group, as in the synthesis of 3-fluoro-4-aminopyridine, can provide a handle for amide bond formation or other derivatization reactions. nih.gov Similarly, the synthesis of pyridinecarboxylic acids through regioselective metalation and carboxylation opens up a wide range of possibilities for creating amides, esters, and other derivatives. epfl.ch

The choice of which functional group to introduce and where to place it is guided by the desired properties of the final molecule. This often involves a deep understanding of the structure-activity relationships of the target system. By carefully selecting and positioning functional groups, chemists can design and synthesize novel this compound analogues with optimized performance for specific applications.

Advanced Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis of 2-Fluoro-3,4-dimethoxypyridine

The arrangement of electrons and the nature of the chemical bonds within this compound are key determinants of its chemical behavior.

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of this compound. DFT calculations provide a quantum mechanical description of the electron density in the molecule, from which various properties can be derived. While specific computational results for this exact molecule are not widely published in publicly accessible literature, the methodologies applied to similar fluorinated and methoxylated pyridine (B92270) derivatives involve the use of various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate electronic energies. These calculations are fundamental for understanding the molecule's stability and the nature of its chemical bonds.

Frontier molecular orbital theory provides critical information about the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

A study involving the synthesis of fluorinated 3-hydroxypyridin-4-ones, which included this compound as a precursor, indicated that the electrostatic potential energy and the HOMO and LUMO molecular orbitals were analyzed. researchgate.net Although the specific energy values for this compound are not detailed in the available abstract, such analyses for similar molecules help in understanding their charge transfer interactions and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Parameter Significance Typical Data for Similar Compounds
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Data not available for this compound.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Data not available for this compound.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.Data not available for this compound.

Prediction of Reactivity and Regioselectivity

Computational methods can predict how and where a molecule is likely to react.

Electrostatic potential surface (ESP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. These maps illustrate regions of positive and negative electrostatic potential on the molecular surface. For this compound, it is expected that the nitrogen atom and the oxygen atoms of the methoxy (B1213986) groups would exhibit negative potential (electron-rich regions), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions near the electron-withdrawing fluorine atom would likely show positive potential (electron-poor regions). The aforementioned study on fluorinated iron chelators did include an investigation of the electrostatic potential energy of the surface for compounds including this compound. researchgate.net

Molecular Region Predicted Electrostatic Potential Implication for Reactivity
Pyridine NitrogenNegativeSite for protonation and electrophilic attack.
Methoxy Oxygen AtomsNegativePotential sites for hydrogen bonding and electrophilic interaction.
Aromatic HydrogensPositiveLess likely sites for electrophilic attack.
Fluorine AtomNegative (due to high electronegativity)Influences the overall charge distribution of the ring.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are crucial for its interactions with other molecules.

Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms, particularly the orientation of the methoxy groups relative to the pyridine ring. This is typically achieved by rotating the single bonds and calculating the energy of each resulting conformer.

Molecular dynamics (MD) simulations could further provide insights into the dynamic behavior of the molecule over time, including its vibrational motions and conformational changes in different environments (e.g., in a solvent). Such simulations for related heterocyclic compounds have been used to understand their flexibility and interactions with biological targets. However, specific conformational analysis or MD simulation data for this compound is not currently available in published research.

Reaction Pathway Modeling and Transition State Characterization

The exploration of reaction pathways and the characterization of transition states are fundamental aspects of computational chemistry, providing deep insights into reaction mechanisms, feasibility, and kinetics. For a molecule like this compound, such studies would typically involve quantum mechanical calculations, most notably Density Functional Theory (DFT), to map out the potential energy surface of a given reaction.

A primary reaction of interest for this compound would be nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. Computational modeling of this process would involve:

Identification of Reactants, Intermediates, and Products: Geometries of the starting material (this compound and the nucleophile), any reaction intermediates (such as the Meisenheimer complex), and the final product would be optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms would be employed to locate the transition state structure connecting the reactants to the intermediates and the intermediates to the products. The transition state represents the highest energy point along the reaction coordinate.

Frequency Analysis: Calculation of vibrational frequencies would be performed to confirm the nature of the stationary points on the potential energy surface. A minimum (reactant, intermediate, or product) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the transition state and the reactants defines the activation energy barrier, a critical parameter for predicting the reaction rate.

Solvation Effects on Molecular Interactions and Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models are crucial for understanding these solvation effects at a molecular level. For this compound, investigating solvation effects would entail:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent stabilizes charged species, such as the transition state and intermediates in an SNAr reaction.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in protic solvents.

For the SNAr reaction of this compound, polar solvents would be expected to stabilize the charged transition state and Meisenheimer intermediate more effectively than nonpolar solvents, thereby accelerating the reaction. The ability of the solvent to form hydrogen bonds with the methoxy groups or the fluorine atom could also play a significant role in the reaction energetics.

A comparative study of solvation in a range of solvents with varying polarities and proticities would provide a comprehensive understanding of the reactivity of this compound in different chemical environments. Unfortunately, such specific computational data for this compound is not found in the current body of scientific literature.

Sophisticated Analytical Techniques for Research Elucidation

Advanced Spectroscopic Methods for Mechanistic Insights

Spectroscopy is a cornerstone in the study of fluorinated pyridine (B92270) compounds, offering deep mechanistic insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural confirmation of 2-Fluoro-3,4-dimethoxypyridine and its derivatives. While specific multi-dimensional NMR data for the parent compound is not widely published, the analysis of analogous structures provides a clear framework for its elucidation. For instance, the characterization of complex derivatives like 5-(2-fluoro-4-methoxyphenyl)-substituted pyrano[2,3-b]pyridines involves comprehensive ¹H and ¹³C NMR spectroscopy. nih.gov In these analyses, chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS), and coupling constants (J) in hertz are used to define the relationships between adjacent protons. nih.gov

For a compound like this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two methoxy (B1213986) groups. The fluorine atom at the C2 position would introduce characteristic splitting patterns in the signals of nearby protons due to H-F coupling. Similarly, ¹⁹F NMR spectroscopy is a powerful tool for studying fluorinated compounds, providing direct information about the chemical environment of the fluorine atom. nih.gov In studies of other fluorinated anthracyclines, ¹⁹F NMR has been used to probe binding interactions, where changes in the fluorine resonance indicate intercalation with biomolecules. nih.gov Multi-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the precise connectivity of the molecule.

Table 1: Representative ¹H NMR Data for a Related Fluoromethoxy-Substituted Pyridine Derivative nih.gov

CompoundDescriptionChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Methyl 3-(2,6-Dichloro-4-(2-fluoro-4-methoxyphenyl)pyridin-3-yl)propanoateAromatic CH7.11 (s, 1H), 7.06 (t, 1H), 6.78 (dd, 1H), 6.71 (dd, 1H)J = 8.5 Hz (t), J = 2.2, 8.5 Hz (dd), J = 2.3, 11.5 Hz (dd)
Methoxy (Ar-OCH₃)3.84 (s, 3H)-
Methoxy (Ester)3.60 (s, 3H)-
Methylene (-CH₂-)2.92 (t, 2H), 2.47 (t, 2H)J = 8.0 Hz, J = 8.2 Hz

This table is based on data for a complex derivative and serves as an example of the type of information obtained from NMR analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound and identifying intermediates in its synthesis or subsequent reactions. Techniques like electrospray ionization (ESI) coupled with an Orbitrap or time-of-flight (TOF) analyzer can provide mass measurements with high accuracy, typically to within a few parts per million. This precision allows for the unambiguous determination of a molecule's elemental formula. nih.govgoogle.com

While specific studies on reaction intermediates of this compound are not detailed in the literature, the methodology is well-established. For example, real-time mass spectrometric methods have been developed to detect and structurally characterize short-lived reaction intermediates in other organic reactions. google.com In the synthesis of pantoprazole, a drug containing a dimethoxypyridine moiety, intermediates like 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride are key components whose identity and purity would be confirmed by mass spectrometry. google.comnih.govnih.gov By comparing the exact measured mass to the calculated theoretical mass, researchers can verify the structure of target molecules and transient species formed during a reaction. google.com

Table 2: Computed Mass Properties for a Structurally Related Compound nih.govresearchgate.net

CompoundFormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
2-(Chloromethyl)-3,4-dimethoxypyridineC₈H₁₀ClNO₂187.62187.0400063
2-(Chloromethyl)-3,4-dimethoxypyridine HydrochlorideC₈H₁₁Cl₂NO₂224.08223.0166840

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. For this compound, these techniques are essential for confirming the presence of key structural features.

Studies on simpler analogues like 2-fluoropyridine (B1216828) and 3-fluoropyridine (B146971) provide valuable comparative data. nih.gov The C-F bond stretching frequencies in such compounds are similar to that in fluorobenzene, indicating the influence of the aromatic ring's π-bonding system. nih.gov The analysis is often enhanced by combining experimental spectra with computational methods, such as Density Functional Theory (DFT). nih.govnih.govnih.gov These calculations help to assign the observed vibrational bands to specific molecular motions with greater confidence. nih.govnih.gov For example, in a study on a hydrazone-pyridine compound, DFT calculations at the B3LYP/6-31G(d,p) level were used to compute the vibrational frequencies, which showed excellent agreement with the experimental FT-IR and FT-Raman spectra after scaling. nih.gov

For this compound, the FT-IR spectrum would be expected to show characteristic bands for:

C-F stretch: Typically observed in the 1150-1250 cm⁻¹ region. nih.gov

C-O-C stretch (methoxy groups): Asymmetric and symmetric stretches would appear in the fingerprint region.

Pyridine ring vibrations: A series of bands corresponding to C-C and C-N stretching within the aromatic ring.

C-H vibrations: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy groups just below 3000 cm⁻¹.

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov While a crystal structure for this compound itself is not publicly available, the analysis of its derivatives provides critical structural information.

A relevant example is the crystal structure of 2-Fluoro-5-(4-fluorophenyl)pyridine. nih.gov In this derivative, the 2-fluoropyridine ring is nearly planar. nih.gov The analysis provides precise bond lengths, bond angles, and the dihedral angle between the fluorophenyl and 2-fluoropyridine rings, which was found to be 37.93 (5)°. nih.gov Such data is invaluable for understanding the steric and electronic effects of the substituents on the pyridine core. The study also reveals how molecules pack in the crystal lattice, noting that in this particular case, the interactions are dominated by van der Waals forces rather than π-stacking. nih.gov This type of analysis would be directly applicable to crystalline derivatives of this compound to confirm its geometry and intermolecular interactions.

Table 3: Crystallographic Data for a 2-Fluoropyridine Derivative nih.gov

ParameterValue
Compound Name2-Fluoro-5-(4-fluorophenyl)pyridine
Chemical FormulaC₁₁H₇F₂N
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)20.365 (2)
b (Å)3.8303 (3)
c (Å)11.4835 (14)
V (ų)895.74 (16)
Dihedral Angle (A/B)37.93 (5)°

Data from the crystallographic study of 2-Fluoro-5-(4-fluorophenyl)pyridine.

Chromatographic Methods for Reaction Monitoring and Purity Assessment in Research Contexts

Chromatographic techniques are fundamental tools in the synthesis and purification of this compound and its derivatives. Thin-Layer Chromatography (TLC) is commonly used for rapid reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of products.

For purification, silica (B1680970) flash column chromatography is a standard method. In the synthesis of complex molecules containing a fluoromethoxy-pyridine scaffold, column chromatography is used to isolate the desired product from reaction byproducts and unreacted reagents. nih.gov Furthermore, High-Performance Liquid Chromatography (HPLC), particularly in its preparative and semi-preparative forms, is employed for final purification to achieve high levels of purity (>99%). nih.gov The purity of the final compound and any intermediates is often assessed using analytical HPLC, frequently coupled with a mass spectrometer (LC-MS), which provides both retention time and mass-to-charge ratio data simultaneously. nih.gov

Microcalorimetry and Isothermal Titration Calorimetry for Binding Studies (if applicable)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions in solution. khanacademy.orgresearchgate.net It is a label-free method that quantifies the heat released or absorbed during the binding of a ligand to a macromolecule. khanacademy.orgspringernature.com A single ITC experiment can determine the binding affinity (Kₐ), dissociation constant (Kₔ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. khanacademy.orgnih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. researchgate.net

While there are no specific ITC studies published for this compound, the technique is highly applicable for studying the binding of its derivatives to biological targets like proteins or nucleic acids. For example, ITC has been extensively used to study the binding of antimicrobial peptide analogues to phospholipid bilayer membranes. In these studies, titrating the peptide into a solution of lipid vesicles yields a binding isotherm from which the thermodynamic parameters are derived. The measured enthalpy can be endothermic or exothermic, reflecting the net change in non-covalent bonds (like hydrogen bonds and van der Waals interactions) and solvent reorganization upon binding. researchgate.net This information is critical in fields like drug discovery for understanding the driving forces behind molecular recognition. khanacademy.org

Table 4: Example Thermodynamic Data from an ITC Binding Study

LigandMembrane CompositionBinding Enthalpy (ΔH) (kcal/mol)Free Energy of Binding (ΔG) (kcal/mol)Dissociation Constant (Kₔ) (μM)
GS14dK4 PeptidePOPG+8.7-10.90.02
GS14dK4 PeptidePOPS+6.3-11.50.01
GS14dK4 PeptidePOPC:POPG (3:1)+26.5-8.51.10

This table presents data from a study on a peptide binding to lipid vesicles and illustrates the type of quantitative information generated by ITC.

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Therefore, the following sections on emerging research areas and future directions for "this compound" cannot be addressed. The absence of foundational data on this specific compound means there is no basis for discussing its synthetic routes, catalytic transformations, bio-inspired synthesis, material applications, or theoretical predictions.

To provide an article that meets the required standards of scientific accuracy and depth, information on the subject compound is essential. Without any available research, any attempt to generate the requested content would be speculative and not based on factual data.

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-3,4-dimethoxypyridine, and how can reaction conditions be optimized?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous pyridine derivatives (e.g., 2-chloromethyl-3,4-dimethoxypyridine hydrochloride) are synthesized via halogenation or nucleophilic substitution. For fluorinated analogs, consider:

Fluorination of precursor pyridines : Use fluorinating agents like Selectfluor® or KF in polar aprotic solvents (DMF, DMSO) under inert atmospheres.

Demethylation-remethylation : Introduce fluorine via intermediates (e.g., hydroxyl or halogen substituents) followed by methylation.

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 60–100°C) and stoichiometry to improve yields. For example, thionyl chloride in dichloromethane at 0–20°C achieved >93% yields for chlorinated analogs .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : Confirm substitution patterns (e.g., 19F^{19}\text{F} NMR for fluorine position, 1H^{1}\text{H} NMR for methoxy groups).
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • HPLC/Purity Analysis : Assess purity using C18 columns with UV detection (λ = 254 nm).
  • X-ray Crystallography (if crystalline): Resolve 3D structure and regiochemistry.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid moisture and oxidizing agents. Pre-dry solvents (e.g., molecular sieves) for reactions. Stability studies for analogs suggest decomposition risks above 40°C or in humid conditions .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. No acute toxicity data exist, but assume hazards similar to fluoropyridines:
  • Inhalation : Use NIOSH-approved respirators if airborne particles form.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • Emergency Procedures : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorinating 3,4-dimethoxypyridine derivatives be addressed?

  • Methodological Answer : Fluorination regioselectivity depends on electronic and steric factors. Strategies include:
  • Directed ortho-Metalation : Use directing groups (e.g., methoxy) to position fluorine at C2.
  • Computational Modeling : Predict reactive sites via DFT calculations (e.g., Fukui indices).
  • Protection/Deprotection : Temporarily block undesired positions with trimethylsilyl groups.
  • Microwave-Assisted Synthesis : Enhance kinetics for selective fluorination .

Q. What computational tools are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use software like Gaussian or ORCA for:
  • Transition State Analysis : Identify energy barriers for Suzuki-Miyaura or Buchwald-Hartwig couplings.
  • Solvent Effects : Simulate solvation models (e.g., PCM) to optimize reaction media.
  • Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites for functionalization .

Q. How should researchers resolve contradictions in reported spectroscopic data for fluorinated pyridines?

  • Methodological Answer : Cross-validate using:

Multi-Nuclear NMR : Compare 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} spectra with literature.

Isotopic Labeling : Confirm assignments via 2H^{2}\text{H} or 13C^{13}\text{C}-enriched analogs.

Collaborative Studies : Replicate experiments across labs to rule out instrumental variability.

  • Case Example : Discrepancies in methoxy group chemical shifts may arise from solvent polarity or pH .

Q. What methodologies are recommended for preliminary toxicity profiling of this compound?

  • Methodological Answer : Given the lack of ecotoxicological data :
  • In Vitro Assays : Test cytotoxicity (MTT assay) in human hepatocytes (HepG2) and renal cells (HEK293).
  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • Ecotoxicology : Assess acute toxicity in Daphnia magna (48h LC50_{50}) and algal growth inhibition.
  • Metabolic Stability : Use liver microsomes to predict pharmacokinetic behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.